molecular formula C8H9NO2S B2807890 Methyl 6-(sulfanylmethyl)pyridine-3-carboxylate CAS No. 1522089-32-2

Methyl 6-(sulfanylmethyl)pyridine-3-carboxylate

Cat. No. B2807890
CAS RN: 1522089-32-2
M. Wt: 183.23
InChI Key: OANRSMUBYGACKG-UHFFFAOYSA-N
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Description

Methyl 6-(sulfanylmethyl)pyridine-3-carboxylate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Scientific Research Applications

Synthesis of Highly Functionalized Tetrahydropyridines

  • Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process demonstrates complete regioselectivity and excellent yields, expanding the reaction scope significantly (Xue-Feng Zhu et al., 2003).

Enantioselective Kinetic Resolution

  • Methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, more lipophilic derivatives of biologically active esters, were synthesized and subjected to kinetic resolution catalyzed by Candida antarctica lipase B, reaching enantiomeric excesses up to 70%. This underscores the potential for producing enantiomerically pure compounds for further research and development (Z. Andzans et al., 2013).

Development of Novel Ligands and Complexes

  • Methyl 2-[N-(2′-pyridylmethyl)carbamyl]pyridine-6-carboxylate demonstrates its role as a precursor for unsymmetrical diamide ligands, facilitating the synthesis of complex ligand systems with potential applications in catalysis and material science (M. Napitupulu et al., 2006).

Fluorescence Studies and Photophysical Properties

  • Derivatives of methyl 6-(sulfanylmethyl)pyridine-3-carboxylate have been investigated for their fluorescence properties, offering insights into the design of fluorescent materials for sensing, imaging, and other applications in material sciences (M. S. D. Carvalho et al., 2013).

Synthesis of Pyridine and Pyran Derivatives

  • Innovative approaches to synthesizing aryl tethered 1,2-dihydro-2-oxopyridine-3-carboxylic acids through nucleophile-induced ring transformation highlight the compound's utility in accessing diverse pyridine and pyran derivatives with potential applications across various fields of chemistry and pharmacology (R. Pratap et al., 2007).

properties

IUPAC Name

methyl 6-(sulfanylmethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-11-8(10)6-2-3-7(5-12)9-4-6/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANRSMUBYGACKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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